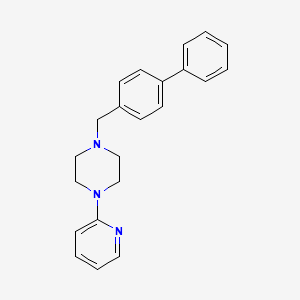
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane, also known as Ro5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It was first synthesized in the 1980s and has since been used in various scientific research applications, particularly in the field of neuroscience.
作用机制
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane binds to the PBR with high affinity and specificity. The binding of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane to the PBR induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The exact mechanism of action of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is not fully understood, but it is believed to modulate the activity of the PBR and its associated proteins.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to modulate the production of reactive oxygen species (ROS) and to reduce neuroinflammation in various animal models. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine.
实验室实验的优点和局限性
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is a selective ligand for the PBR, which allows for the specific modulation of PBR activity. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is also stable and has a long half-life, which allows for prolonged exposure in experiments. However, 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has some limitations. It is a synthetic compound and may not accurately reflect the activity of endogenous ligands. Additionally, 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has a low solubility in water, which may limit its use in some experiments.
未来方向
There are several future directions for the study of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane. One direction is to study the role of the PBR in various diseases, including neurodegenerative diseases and cancer. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane may have potential as a therapeutic target for these diseases. Another direction is to study the structure-activity relationship of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane and to develop more potent and selective ligands for the PBR. Additionally, the development of new methods for the synthesis of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane may improve its use in lab experiments.
Conclusion:
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is a synthetic compound that has been widely used in scientific research applications, particularly in the field of neuroscience. It is a selective ligand for the PBR and has various biochemical and physiological effects. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane, including its role in various diseases and the development of more potent and selective ligands.
合成方法
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is synthesized from 2,4-dichlorobenzyl chloride and 4-methyl-1,4-diazepane. The reaction involves the substitution of the chlorine atoms in the benzyl chloride with the nitrogen atoms in the diazepane ring. The resulting product is purified using column chromatography to obtain pure 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane. The synthesis method of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been well-established and is widely used in research laboratories.
科学研究应用
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been used in various scientific research applications, particularly in the field of neuroscience. It is a selective ligand for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). The PBR is located in the outer mitochondrial membrane and is involved in various cellular processes, including cholesterol transport, apoptosis, and neuroinflammation. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been used to study the role of the PBR in these processes and its potential as a therapeutic target for various diseases.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJAYGIZVFLNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-({[(6-fluoro-4-hydroxyquinolin-2-yl)methyl]amino}methyl)benzyl]pyrrolidin-2-one](/img/structure/B5684783.png)

![N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5684804.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxynicotinamide](/img/structure/B5684808.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5684820.png)

![1-methyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5684840.png)
![3-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B5684841.png)
![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)


![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)